molecular formula C14H11BrO3 B7998545 Benzo[d][1,3]dioxol-5-yl(3-bromophenyl)methanol

Benzo[d][1,3]dioxol-5-yl(3-bromophenyl)methanol

Cat. No.: B7998545
M. Wt: 307.14 g/mol
InChI Key: FMOHSDVYYREUEI-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-5-yl(3-bromophenyl)methanol is an organic compound characterized by the presence of a benzodioxole ring and a bromophenyl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d][1,3]dioxol-5-yl(3-bromophenyl)methanol typically involves the reaction of benzo[d][1,3]dioxole with 3-bromobenzaldehyde under specific conditions. One common method is the reduction of the resulting benzo[d][1,3]dioxol-5-yl(3-bromophenyl)methanone using a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzo[d][1,3]dioxol-5-yl(3-bromophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in the presence of a base.

Major Products

    Oxidation: Benzo[d][1,3]dioxol-5-yl(3-bromophenyl)methanone.

    Reduction: Benzo[d][1,3]dioxol-5-yl(phenyl)methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzo[d][1,3]dioxol-5-yl(3-bromophenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo[d][1,3]dioxol-5-yl(3-bromophenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxol-5-yl(phenyl)methanol: Lacks the bromine atom, which may result in different reactivity and biological activity.

    Benzo[d][1,3]dioxol-5-yl(4-bromophenyl)methanol: Similar structure but with the bromine atom in a different position, potentially leading to different chemical and biological properties.

Uniqueness

Benzo[d][1,3]dioxol-5-yl(3-bromophenyl)methanol is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its utility in certain applications, such as targeted drug design or the development of specialized materials.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-(3-bromophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO3/c15-11-3-1-2-9(6-11)14(16)10-4-5-12-13(7-10)18-8-17-12/h1-7,14,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMOHSDVYYREUEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(C3=CC(=CC=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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